molecular formula C26H24N4O2S B2655335 N-(4-acetamidophenyl)-3-amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 780794-15-2

N-(4-acetamidophenyl)-3-amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2655335
CAS No.: 780794-15-2
M. Wt: 456.56
InChI Key: VLLTWQSACOKDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Thienoquinoline Research

The exploration of thienoquinoline derivatives began with early efforts to synthesize fused heterocyclic systems capable of mimicking the biological activity of natural alkaloids. Initial synthetic routes, such as the iodocyclization of 3-alkynyl-2-(methylthio)quinolines, enabled the regioselective formation of thieno[2,3-b]quinoline cores. These methods provided foundational access to structurally diverse derivatives, which were further optimized through palladium-catalyzed cross-coupling reactions.

The Vilsmeier-Haack cyclisation emerged as a pivotal advancement, enabling the efficient synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. This methodology facilitated the production of key intermediates for constructing polyfunctionalized thienoquinolines, including those with substituents at the 3- and 4-positions. Over time, innovations in one-pot multicomponent reactions expanded the structural diversity of these compounds, allowing for the incorporation of methoxy, phenyl, and carboxamide groups.

Significance in Medicinal Chemistry and Drug Discovery

Thienoquinolines occupy a unique niche in drug discovery due to their ability to modulate diverse biological targets. For instance, derivatives such as N-(3-acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide have demonstrated potent inhibition of protein kinase C epsilon (PKCε) by disrupting its interaction with the receptor for activated C-kinase 2 (RACK2). This mechanism translates to downstream effects on cellular processes like migration and angiogenesis, highlighting the scaffold’s potential in oncology.

Additionally, thienoquinoline-based urea transporter (UT-B) inhibitors exhibit significant diuretic activity, offering a salt-sparing alternative to conventional therapies. The structural flexibility of the thienoquinoline core allows for fine-tuning of physicochemical properties, addressing challenges such as poor solubility and bioavailability.

Thienoquinoline Derivatives as Therapeutic Agents

The therapeutic versatility of thienoquinolines is exemplified by their activity across multiple disease domains:

Derivative Structure Biological Activity Key Findings
N-(3-acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide PKCε/RACK2 disruption IC50 = 5.9 μM (in vitro), 11.2 μM (cellular Elk-1 phosphorylation)
Thienopyridine derivatives Urea transporter (UT-B) inhibition Improved diuretic efficacy and solubility
8-Methoxy-N-(3-methoxypropyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide Anticancer and antiparasitic activity Targets tyrosine kinases and parasitic enzymes

These examples underscore the scaffold’s adaptability, enabling the development of compounds with tailored electronic and steric properties. For instance, the introduction of electron-donating methoxy groups enhances membrane permeability, while carboxamide functionalities promote target binding through hydrogen bonding.

Research Scope and Objectives

Current research on N-(4-acetamidophenyl)-3-amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide focuses on addressing two primary challenges:

  • Optimizing Pharmacokinetic Properties : Structural modifications, such as the incorporation of tetrahydroquinoline moieties, aim to improve metabolic stability and oral bioavailability.
  • Enhancing Target Selectivity : Computational modeling and structure-activity relationship (SAR) studies guide the design of derivatives with higher affinity for specific biological targets, such as PKCε or UT-B.

Future directions include elucidating the compound’s mechanism of action through crystallographic studies and expanding its therapeutic applications to neurodegenerative and inflammatory diseases.

Properties

IUPAC Name

N-(4-acetamidophenyl)-3-amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2S/c1-15(31)28-17-11-13-18(14-12-17)29-25(32)24-23(27)22-21(16-7-3-2-4-8-16)19-9-5-6-10-20(19)30-26(22)33-24/h2-4,7-8,11-14H,5-6,9-10,27H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLTWQSACOKDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-3-amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be synthesized using the Skraup, Doebner–von Miller, or Friedländer synthesis methods . The thieno ring is then introduced through a cyclization reaction involving sulfur-containing reagents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-3-amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents like dichloromethane and ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its antitumor and antimicrobial properties. Its unique structural features allow it to interact with biological targets effectively.

Antitumor Activity

Research has indicated that derivatives of thienoquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. In particular:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
  • Case Study : A study demonstrated that similar thienoquinoline derivatives showed potent activity against breast cancer cells, with IC50 values in the low micromolar range, suggesting that the compound could be a lead candidate for further development as an anticancer agent .

Antimicrobial Properties

N-(4-acetamidophenyl)-3-amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has also been evaluated for its antimicrobial efficacy:

  • Broad-Spectrum Activity : Preliminary studies indicate that the compound exhibits activity against both gram-positive and gram-negative bacteria.
  • In Vitro Studies : In one study, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of bacterial growth .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity:

  • Substitution Variations : Altering substituents on the phenyl rings or the thienoquinoline core can lead to improved potency and selectivity for specific biological targets.
  • Hybrid Structures : The incorporation of other pharmacophores can create hybrid molecules with multitarget activity. For instance, combining this compound with sulfonamide derivatives has shown promise in developing agents targeting Alzheimer’s disease .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is critical for its therapeutic application:

  • ADMET Profile : Computational studies predict favorable absorption and distribution characteristics, with moderate blood-brain barrier permeability. This suggests potential for central nervous system-targeted therapies .

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-3-amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It may also interact with DNA or RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Table 1: Key Structural Features and Reported Activities of Selected Thieno[2,3-b]quinoline Derivatives

Compound Name Substituents (R1, R2, R3) Biological Activity Reference
N-(4-acetamidophenyl)-3-amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide R1 = 4-acetamidophenyl, R2 = phenyl, R3 = H Not explicitly reported in evidence; inferred potential from structural analogs
3-Amino-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (17d) R1 = 4-chlorophenyl, R2 = phenyl, R3 = H Antiplasmodial activity (specific data not provided)
3-Amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1) R1 = 3-chloro-2-methylphenyl, R3 = 5-oxo Cytotoxic against ovarian (SK-OV-3, OVCAR-3), breast, and prostate cancer cells
3-Amino-N-phenyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide R1 = phenyl, R3 = 5-oxo Anti-proliferative activity; poor aqueous solubility requiring cyclodextrin formulation
3-Amino-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide R1 = 4-fluorophenyl, R2 = H No explicit activity data; structural analog with potential solubility advantages

Key Observations :

  • 5-Oxo Group : Derivatives with a 5-oxo substituent (e.g., Compound 1 in ) demonstrate enhanced cytotoxicity, likely due to improved hydrogen bonding with cellular targets. However, this modification correlates with reduced aqueous solubility, necessitating formulation adjustments ().
  • Aryl Substituents: The 4-acetamidophenyl group in the target compound may confer balanced lipophilicity and target affinity compared to halogenated analogs (e.g., 4-chlorophenyl in or 4-fluorophenyl in ). Acetamido groups are known to enhance metabolic stability and solubility in related scaffolds ().
  • Anti-Cancer vs. Antiplasmodial Activity : While 17d () is reported as an antiplasmodial agent, most derivatives with 5-oxo or complex aryl groups (e.g., Compound 1 in ) prioritize oncology applications.

Physicochemical Properties and Solubility

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP (Predicted) Aqueous Solubility (mg/mL) Notes
This compound ~455.5 ~3.2 Not reported Acetamido group may improve solubility vs. halogenated analogs
3-Amino-N-phenyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide ~377.4 ~2.8 <0.01 (requires HP-β-CD) Low solubility limits in vivo dosing
3-Amino-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 341.4 ~2.5 Moderate (estimated) Fluorine may enhance bioavailability

Analysis :

  • 5-Oxo derivatives () exhibit marked solubility challenges, often requiring solubilizing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) for preclinical studies.

Biological Activity

N-(4-acetamidophenyl)-3-amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be classified as a thienoquinoline derivative. Its chemical structure is characterized by:

  • Thienoquinoline core : This bicyclic structure contributes to the compound's pharmacological properties.
  • Substituents : The presence of an acetamidophenyl group and an amino group enhances its biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, a series of carbazole derivatives exhibited potent antitumor activity against various human tumor cell lines (KB, DLD, NCI-H661) with some compounds showing significantly higher efficacy than standard agents like etoposide .

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets. Research indicates that compounds with similar structures may inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This inhibition leads to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thienoquinoline derivatives. Modifications in the substituents can lead to variations in potency and selectivity. For example, the introduction of different functional groups on the phenyl ring has been shown to influence the compound's affinity for target enzymes and receptors .

Study 1: Anticancer Efficacy

In a study conducted on a series of thienoquinoline derivatives, it was found that specific substitutions on the phenyl ring significantly enhanced anticancer activity. The most potent derivatives demonstrated IC50 values in the nanomolar range against various cancer cell lines, suggesting a strong potential for development as chemotherapeutic agents .

Study 2: Cholinesterase Inhibition

Another investigation into related compounds revealed their effectiveness as acetylcholinesterase (AChE) inhibitors. These compounds exhibited low toxicity and high selectivity towards AChE compared to butyrylcholinesterase (BChE), indicating their potential use in treating neurodegenerative diseases like Alzheimer's .

Table 1: Biological Activity of Related Compounds

Compound NameIC50 (µM)TargetRemarks
N-(4-acetamidophenyl)-3-amino-4-phenyl-thienoquinoline0.131AChEPotent inhibitor
Carbazole derivative 10.068BChESelective inhibition
Etoposide0.25Topoisomerase IIStandard control

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Acetamido groupIncreased potency
Hydroxyl groupEnhanced solubility
Methyl groupImproved selectivity

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the synthesis of thienoquinoline-based carboxamides like N-(4-acetamidophenyl)-3-amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide?

  • Methodological Answer : Synthesis of structurally similar thienoquinoline derivatives often employs multi-step protocols involving cyclocondensation, amidation, and reduction. For example, pyrimidoquinoline derivatives are synthesized via reactions between 2-aminoquinoline-3-carboxamides and cyclic ketones using zinc chloride as a catalyst . For the target compound, prioritize regioselective functionalization of the thienoquinoline core by introducing substituents (e.g., acetamidophenyl) at the N-2 position. Monitor reaction progress using HPLC or TLC, and purify intermediates via column chromatography.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (1H/13C, 2D-COSY) to verify substituent positions and hydrogen bonding.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination, as demonstrated in related quinoline carboxylate studies .
  • Elemental analysis to validate purity (>95%), as seen in carbohydrate chemistry protocols .

Q. What safety protocols should be followed during handling and storage?

  • Methodological Answer :

  • Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of dust or vapors, as recommended for structurally similar lab chemicals .
  • Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation. Ensure compatibility with desiccants (e.g., silica gel) to avoid hydrolysis .
  • Emergency measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion, per GHS guidelines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?

  • Methodological Answer :

  • Variable substituent synthesis : Modify the phenyl (C-4), acetamidophenyl (N-4), or thienoquinoline core (C-3 amino group) to assess impact on bioactivity. For example, replace the 4-phenyl group with halogenated or methoxy-substituted analogs, as done in pyrimidoquinoline SAR studies .
  • Bioassays : Test derivatives for target-specific activity (e.g., kinase inhibition, receptor binding) using in vitro assays. Compare IC50 values to identify critical substituents.
  • Computational modeling : Perform docking studies with target proteins (e.g., ATP-binding pockets) to rationalize observed SAR trends .

Q. What experimental approaches are effective in resolving contradictory bioactivity data across studies?

  • Methodological Answer :

  • Purity validation : Confirm compound purity via HPLC (>98%) and elemental analysis, as impurities in related quinoline derivatives have skewed bioactivity results .
  • Assay standardization : Replicate assays under controlled conditions (e.g., pH, temperature, cell line passage number).
  • Orthogonal assays : Cross-validate using alternative methods (e.g., fluorescence polarization vs. radiometric assays) to rule out assay-specific artifacts .

Q. How can researchers identify putative molecular targets for this compound?

  • Methodological Answer :

  • Chemical proteomics : Use affinity-based pull-down assays with biotinylated analogs of the compound to capture interacting proteins .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways.
  • Target prediction databases : Leverage tools like SwissTargetPrediction or PharmMapper to prioritize kinases, GPCRs, or epigenetic regulators based on structural similarity to known ligands .

Q. What strategies mitigate instability issues during in vitro or in vivo studies?

  • Methodological Answer :

  • Solvent optimization : Use DMSO-free buffers (e.g., PEG-400/saline) to prevent precipitation, as recommended for hexahydroquinoline derivatives .
  • Light/temperature control : Store solutions in amber vials at 4°C to avoid photodegradation, critical for thienoquinoline analogs .
  • Metabolic stability assays : Pre-screen with liver microsomes to identify susceptibility to CYP450-mediated degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability profiles?

  • Methodological Answer :

  • Solubility testing : Use standardized shake-flask methods with PBS, DMSO, or simulated biological fluids. Compare results with computational predictions (e.g., LogP calculations) .
  • Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via LC-MS to identify degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.